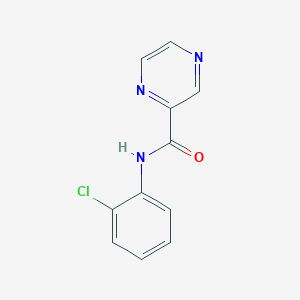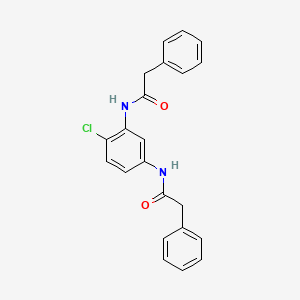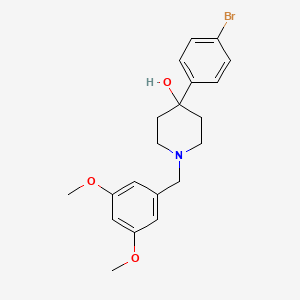
N-(2-chlorophenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorophenyl)-2-pyrazinecarboxamide” is a chemical compound that likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group attached to a 2-chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for “N-(2-chlorophenyl)-2-pyrazinecarboxamide” are not available, similar compounds are often synthesized through condensation reactions . For example, ketamine, a related compound, is synthesized in a multi-step process involving the reaction of cyclohexanone with 2-chlorophenylmagnesium bromide .Molecular Structure Analysis
The molecular structure of “N-(2-chlorophenyl)-2-pyrazinecarboxamide” would likely involve a pyrazine ring attached to a 2-chlorophenyl group via an amide bond .Scientific Research Applications
Antitubercular Bioactivity
N-(2-chlorophenyl)pyrazine-2-carboxamide has been synthesized and studied for its antitubercular bioactivity . It’s an analogue of pyrazinamide, a crucial first-line drug for tuberculosis treatment . The compound showed promising activity against Mycobacterium tuberculosis H37Rv . This could lead to the development of more active pyrazinamide analogues .
Synthesis of Pyrazinamide Analogues
The compound is used in the synthesis of pyrazinamide analogues . The synthesis involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines . This method has been successfully used to prepare N-(4-chlorophenyl)pyrazine-2-carboxamides .
Drug Development for Tuberculosis
N-(2-chlorophenyl)pyrazine-2-carboxamide is being used in the development of new drugs for tuberculosis . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Spectroscopic Investigations
The compound has been used in spectroscopic investigations . These studies can provide valuable information about the structure and properties of the compound, which can be useful in various scientific and industrial applications .
Quantum Chemical Studies
N-(2-chlorophenyl)pyrazine-2-carboxamide has been studied using quantum chemical methods . These studies can provide insights into the electronic structure of the compound, which can be useful in understanding its reactivity and other properties .
Development of Safer Antitubercular Compounds
The compound is being used in the development of safer and more effective antitubercular compounds . Given the increasing problem of drug resistance in tuberculosis, there is an urgent need for new and effective anti-TB drugs . The compound’s promising activity against Mycobacterium tuberculosis H37Ra suggests that it could be a valuable tool in this effort .
Mechanism of Action
Target of Action
N-(2-chlorophenyl)pyrazine-2-carboxamide, also known as NSC131162, is a derivative of pyrazinamide, a first-line drug used in the treatment of tuberculosis . The primary targets of this compound are Mycobacterium tuberculosis strains . It has shown significant antimycobacterial activity against these strains .
Mode of Action
The active moiety of pyrazinamide and its derivatives, including NSC131162, is pyrazinoic acid (POA). POA is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . Iron enhances the antituberculous activity of pyrazinamide and its derivatives . These compounds have also been shown to inhibit the activity of purified FAS I .
Biochemical Pathways
It is known that pyrazinamide and its derivatives inhibit photosynthetic electron transport (pet) in plant chloroplasts . They act as photosystem (PS) 2 inhibitors .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .
Result of Action
NSC131162 exhibits significant antimycobacterial activity. For instance, N-(4-chlorophenyl)pyrazine-2-carboxamides, a similar compound, can be prepared in 81% yield and shows strong activity against Mycobacterium tuberculosis H37Rv .
Action Environment
The action, efficacy, and stability of NSC131162 can be influenced by environmental factors. For instance, the effectiveness of similar compounds increases with lipophilicity up to a certain point, after which further increase in lipophilicity results in decreased activity .
properties
IUPAC Name |
N-(2-chlorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSNYBQXNVMWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)




![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)
![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)